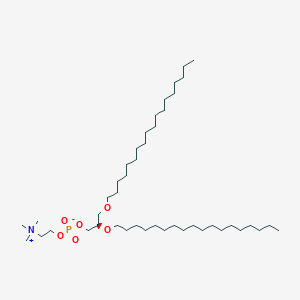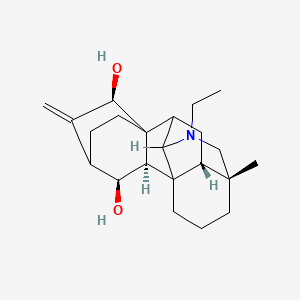
Sulphur Green 3 -Solubilised
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulphur Green 3 -Solubilised is a synthetic dye belonging to the class of sulfur dyes. These dyes are known for their excellent colorfastness properties and are widely used in the textile industry for dyeing cotton and other cellulosic fibers. This compound is particularly valued for its vibrant green hue and its ability to produce consistent and long-lasting color.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulphur Green 3 -Solubilised typically involves the reaction of sulfur with organic compounds under controlled conditions. One common method is the reaction of sulfur with aromatic amines in the presence of a reducing agent. The reaction is carried out at elevated temperatures, often in the range of 150-200°C, to facilitate the formation of the dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the dye is precipitated out, filtered, and washed to remove any impurities. The final product is dried and ground to a fine powder, which can be easily dissolved in water for use in dyeing processes.
化学反应分析
Types of Reactions
Sulphur Green 3 -Solubilised undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form sulfoxides and sulfones, which can alter its color properties.
Reduction: The dye can be reduced to its leuco form, which is colorless and can be used for dyeing purposes.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used. These reactions are also carried out in aqueous solutions, often at elevated temperatures.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols. The reactions are typically carried out in organic solvents at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco form of the dye.
Substitution: Substituted derivatives of the dye with different functional groups.
科学研究应用
Sulphur Green 3 -Solubilised has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of sulfur dyes and their derivatives.
Biology: Employed in staining techniques for visualizing cellular structures and components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
作用机制
The mechanism of action of Sulphur Green 3 -Solubilised involves its interaction with the molecular targets in the substrate being dyed. The dye molecules penetrate the fibers and form strong covalent bonds with the cellulose molecules, resulting in a stable and long-lasting color. The presence of sulfur atoms in the dye structure enhances its binding affinity and colorfastness properties.
相似化合物的比较
Sulphur Green 3 -Solubilised can be compared with other sulfur dyes such as Sulphur Black 1 and Sulphur Blue 15. While all these dyes share similar chemical structures and properties, this compound is unique in its ability to produce a vibrant green color. Other sulfur dyes may produce different hues, such as black or blue, depending on their specific chemical structures and the nature of the substituents present.
List of Similar Compounds
- Sulphur Black 1
- Sulphur Blue 15
- Sulphur Red 6
- Sulphur Yellow 2
属性
CAS 编号 |
1327-76-0 |
|---|---|
分子式 |
C6H12ClN5O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




